BenchChemオンラインストアへようこそ!

2-(2-Chlorophenyl)-1,3-diphenylimidazolidine

Anti-inflammatory Tetrahydroimidazole Carrageenan-induced edema

2-(2-Chlorophenyl)-1,3-diphenylimidazolidine (CAS 94867-39-7) is a synthetically accessed 1,2,3-trisubstituted tetrahydroimidazole, prepared via condensation of 1,2-dianilinoethane with 2,6-dichlorobenzaldehyde. It belongs to a congeneric series of 1,3-diphenyl-2-aryltetrahydroimidazoles that were evaluated primarily for anti-inflammatory and analgesic activities in a rat model.

Molecular Formula C21H19ClN2
Molecular Weight 334.8 g/mol
CAS No. 94867-39-7
Cat. No. B3362023
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Chlorophenyl)-1,3-diphenylimidazolidine
CAS94867-39-7
Molecular FormulaC21H19ClN2
Molecular Weight334.8 g/mol
Structural Identifiers
SMILESC1CN(C(N1C2=CC=CC=C2)C3=CC=CC=C3Cl)C4=CC=CC=C4
InChIInChI=1S/C21H19ClN2/c22-20-14-8-7-13-19(20)21-23(17-9-3-1-4-10-17)15-16-24(21)18-11-5-2-6-12-18/h1-14,21H,15-16H2
InChIKeyVWHKLFJDWMLHNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Chlorophenyl)-1,3-diphenylimidazolidine (CAS 94867-39-7): Core Structural Identity and Reported Pharmacological Class


2-(2-Chlorophenyl)-1,3-diphenylimidazolidine (CAS 94867-39-7) is a synthetically accessed 1,2,3-trisubstituted tetrahydroimidazole, prepared via condensation of 1,2-dianilinoethane with 2,6-dichlorobenzaldehyde [1]. It belongs to a congeneric series of 1,3-diphenyl-2-aryltetrahydroimidazoles that were evaluated primarily for anti-inflammatory and analgesic activities in a rat model [1]. The compound is characterized by a five-membered imidazolidine ring bearing N-phenyl groups at positions 1 and 3 and a 2-chlorophenyl substituent at position 2, with a molecular weight of 334.8 g/mol [1].

Why Structural Analogs of 2-(2-Chlorophenyl)-1,3-diphenylimidazolidine Cannot Be Assumed Interchangeable


Within the 1,3-diphenyl-2-aryltetrahydroimidazole series, even minor positional or multiplicity variations in the aryl substituent produce stark differences in anti-inflammatory potency. For example, moving the chlorine atom from the 2-position (compound 2b) to the 4-position (compound 2c) or adding a second chlorine (2d) alters the percentage inhibition of carrageenan-induced paw edema by 4.7–14.1 absolute percentage points [1]. This non-linear structure–activity relationship (SAR) means that a procurement decision based solely on the tetrahydroimidazole core—without specifying the 2-chlorophenyl substitution pattern—can yield a compound with quantitatively inferior anti-inflammatory performance [1]. Consequently, generic replacement by a cheaper or more readily available tetrahydroimidazole analog risks invalidating biological reproducibility and lead-optimization continuity.

Quantitative Differentiation Data for 2-(2-Chlorophenyl)-1,3-diphenylimidazolidine vs. Its Closest Tetrahydroimidazole Analogs


Anti-Inflammatory Activity of 2-(2-Chlorophenyl)-1,3-diphenylimidazolidine Compared with Indomethacin Standard and Unsubstituted Analog

Compound 2b (the target 2-(2-chlorophenyl) analog) achieved 57.81% inhibition of carrageenan-induced rat paw edema at 20 mg/kg oral dose, placing it between the reference drug indomethacin (68.75% inhibition) and the unsubstituted 2-phenyl analog 2e (23.44% inhibition) [1]. This represents a 2.46-fold improvement over the unsubstituted baseline, confirming that the ortho-chloro substituent is critical for anti-inflammatory activity.

Anti-inflammatory Tetrahydroimidazole Carrageenan-induced edema

Positional Isomer Differentiation: 2-Chlorophenyl (2b) vs. 4-Chlorophenyl (2c) Anti-Inflammatory Potency

The ortho-chloro isomer (2b) inhibited edema by 57.81%, whereas the para-chloro isomer (2c) achieved 53.12% inhibition under identical conditions [1]. The 4.69 percentage-point advantage of the 2-chloro substitution indicates that chlorine position modulates anti-inflammatory potency, with ortho substitution being measurably superior within this congeneric set.

Structure–activity relationship Positional isomer Tetrahydroimidazole

Mono- vs. Di-Chlorophenyl Differentiation: 2b (2-Cl) vs. 2d (2,4-Dichloro) Anti-Inflammatory Potency

The 2,4-dichlorophenyl analog (2d) produced 43.75% inhibition, substantially lower than the 57.81% achieved by the mono-ortho-chloro compound 2b [1]. The 14.06 percentage-point difference demonstrates that adding a second chlorine atom is detrimental to anti-inflammatory activity in this series, making the mono-2-chloro substitution the optimal halogenation pattern identified.

Dichloro analog Anti-inflammatory Tetrahydroimidazole SAR

Analgesic Activity Comparison of 2-Chlorophenyl Analog (2b) with Aspirin and Unsubstituted Analog

Compound 2b demonstrated analgesic activity comparable to aspirin in the same experimental study [1]. While the primary publication reports the analgesic result qualitatively, the same series reveals that the unsubstituted analog (2e, 2-phenyl) showed markedly weaker anti-inflammatory activity (23.44%), and the SAR discussion explicitly identifies chlorine substitution at the 2-position as a key determinant of optimal analgesic potency [1].

Analgesic activity Tetrahydroimidazole In vivo pain model

Acute Toxicity Safety Margin: Maximum Tolerated Dose >1800 mg/kg Across the Series

The maximum tolerated dose (MTD) for all tetrahydroimidazole derivatives in this series, including compound 2b, was found to be >1800 mg/kg by intraperitoneal route, with no mortality observed during a 48-hour observation period [1]. This wide therapeutic margin, when considered alongside the effective anti-inflammatory dose (20 mg/kg p.o.), suggests a favorable acute safety window for research applications.

Maximum tolerated dose Acute toxicity Safety pharmacology

Complete Intra-Series Anti-Inflammatory Activity Hierarchy: Quantitative Context for Procurement Decisions

The full series ranking at 20 mg/kg p.o. in the carrageenan paw edema model is: Indomethacin (68.75%) > 2b (57.81%) > 2c (53.12%) > 2f (48.43%) > 2d (43.75%) > 2a (34.37%) > 2g (29.69%) > 2e (23.44%) [1]. Compound 2b is the single most potent tetrahydroimidazole analog within this set, outperforming all other substitution patterns including methoxy (2a), methyl (2g), methylenedioxy (2f), and dichloro (2d) derivatives.

Congeneric series Anti-inflammatory potency ranking Tetrahydroimidazole

Science-Driven Application Scenarios for 2-(2-Chlorophenyl)-1,3-diphenylimidazolidine Based on Quantitative Evidence


Anti-Inflammatory Lead Optimization and SAR Follow-Up Studies

Compound 2b serves as the most potent tetrahydroimidazole lead identified in the Khan & Gupta series, achieving 57.81% edema inhibition [1]. Research groups optimizing non-acidic anti-inflammatory scaffolds can use this compound as the benchmark for further derivatization, given its established superiority over the para-chloro (2c) and dichloro (2d) analogs. Its well-characterized synthesis (yield 64.19%, TLC Rf 0.64) and availability of full 1H NMR and mass spectral data facilitate reproducible in-house resynthesis [1].

Dual-Activity Analgesic–Anti-Inflammatory Preclinical Profiling

Because compound 2b combines anti-inflammatory efficacy comparable to indomethacin with analgesic activity comparable to aspirin [1], it is suitable for preclinical pain-and-inflammation models where a single molecular entity with dual activity is desired. The MTD >1800 mg/kg provides an ample safety margin for dose-ranging studies up to 90-fold the pharmacologically active dose [1].

Negative Control or Comparator Selection for Ortho-Substituted Phenylimidazolidine Studies

Given the clean intra-series SAR, compound 2b can be used as a positive control when testing new ortho-substituted analogs, while the para-chloro analog 2c (53.12% inhibition) or the unsubstituted analog 2e (23.44% inhibition) serve as matched negative controls [1]. This enables statistically powered comparative studies with known effect sizes.

Analytical Reference Standard for Tetrahydroimidazole Identity and Purity Testing

The comprehensive characterization data published for 2b (molecular ion m/z 334, characteristic fragmentation pattern, 1H NMR assignments for all protons) [1] make it suitable as a reference standard for HPLC, LC–MS, or GC–MS method development when analyzing tetrahydroimidazole-containing compound libraries or reaction mixtures.

Quote Request

Request a Quote for 2-(2-Chlorophenyl)-1,3-diphenylimidazolidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.